Cas no 53977-06-3 (benzyl(2-bromoethyl)methylamine)

benzyl(2-bromoethyl)methylamine Chemical and Physical Properties
Names and Identifiers
-
- benzyl(2-bromoethyl)methylamine
- N-Benzyl-2-bromo-N-methylethan-1-amine
- 53977-06-3
- AKOS010541893
- EN300-180939
- DTXSID70591394
- starbld0009819
- N-Benzyl-2-bromo-N-methylethanamine
-
- Inchi: InChI=1S/C10H14BrN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
- InChI Key: XTMXITMZHSOHEV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 227.03096Da
- Monoisotopic Mass: 227.03096Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 3.2Ų
benzyl(2-bromoethyl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180939-1.0g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 1g |
$528.0 | 2023-06-02 | ||
Enamine | EN300-180939-10.0g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 10g |
$2269.0 | 2023-06-02 | ||
Enamine | EN300-180939-0.25g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 0.25g |
$485.0 | 2023-09-19 | ||
Enamine | EN300-180939-1g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 1g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-180939-10g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 10g |
$2269.0 | 2023-09-19 | ||
Enamine | EN300-180939-0.5g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 0.5g |
$507.0 | 2023-09-19 | ||
Enamine | EN300-180939-5.0g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 5g |
$1530.0 | 2023-06-02 | ||
Enamine | EN300-180939-0.05g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 0.05g |
$443.0 | 2023-09-19 | ||
Enamine | EN300-180939-0.1g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 0.1g |
$464.0 | 2023-09-19 | ||
Enamine | EN300-180939-2.5g |
benzyl(2-bromoethyl)methylamine |
53977-06-3 | 2.5g |
$1034.0 | 2023-09-19 |
benzyl(2-bromoethyl)methylamine Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
Additional information on benzyl(2-bromoethyl)methylamine
Comprehensive Overview of benzyl(2-bromoethyl)methylamine (CAS No. 53977-06-3)
benzyl(2-bromoethyl)methylamine, also known by its CAS number 53977-06-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl group, a bromoethyl group, and a methylamine moiety. These structural features contribute to its diverse chemical properties and potential applications.
The molecular formula of benzyl(2-bromoethyl)methylamine is C10H15BrN, and it has a molecular weight of approximately 219.14 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of benzyl bromide with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. This synthesis method is well-documented in the literature and has been optimized to achieve high yields and purity levels.
In the realm of medicinal chemistry, benzyl(2-bromoethyl)methylamine has shown promise as an intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The bromoethyl group in the molecule can be readily functionalized to introduce other functionalities, making it a valuable building block in drug discovery.
One notable application of benzyl(2-bromoethyl)methylamine is in the synthesis of N-methylated derivatives, which have been shown to exhibit enhanced biological activity compared to their non-methylated counterparts. For instance, a study published in the Journal of Medicinal Chemistry reported that N-methylation of certain amine-containing compounds can improve their blood-brain barrier permeability and metabolic stability, thereby enhancing their therapeutic potential.
In addition to its medicinal applications, benzyl(2-bromoethyl)methylamine has also found use in materials science. Its ability to form stable complexes with various metal ions makes it an attractive candidate for the development of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and drug delivery. The unique structure of benzyl(2-bromoethyl)methylamine allows it to coordinate with metal ions through its amine and bromo groups, leading to the formation of robust and functional MOFs.
The physical properties of benzyl(2-bromoethyl)methylamine, such as its melting point, boiling point, and solubility, have been extensively studied. It is generally a colorless liquid at room temperature with a boiling point around 180°C at atmospheric pressure. The compound is soluble in common organic solvents like ethanol and acetone but has limited solubility in water due to its hydrophobic nature.
Safety considerations are an important aspect when handling benzyl(2-bromoethyl)methylamine. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area, and storing the compound away from incompatible materials.
In conclusion, benzyl(2-bromoethyl)methylamine (CAS No. 53977-06-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate for the synthesis of bioactive compounds and functional materials. Ongoing research continues to uncover new applications for this versatile molecule, further solidifying its importance in the scientific community.
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